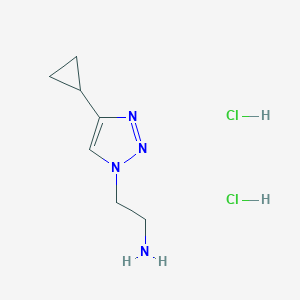

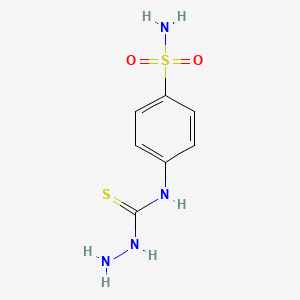

3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

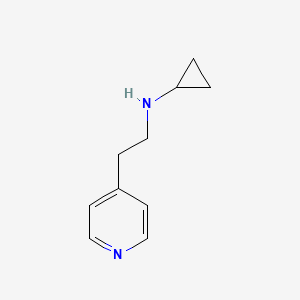

3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, also known as 2-methyl-3-amino-6,7-dimethoxyquinazolin-4(3H)-one, is a heterocyclic compound with a quinazolin-4(3H)-one core structure. It is a synthetic compound that has been studied for its potential applications in medicinal chemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

Synthesis of Quinazolin Derivatives

The molecule "3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one" has been utilized in the synthesis of various quinazolin derivatives. These derivatives, including 3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one and others, have been synthesized and characterized by elemental analysis, FT-IR, NMR techniques. The significance of these derivatives lies in their potential as antioxidants, demonstrated by their capacity to scavenge DPPH and Nitric oxide (NO) radicals, showcasing better or comparable scavenging capacity against common antioxidants like ascorbic acid (Al-azawi, 2016).

Schiff Bases as Corrosion Inhibitors

Schiff bases derived from 3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, specifically BZ3 and BZ4, have been employed as highly efficient inhibitors of mild steel corrosion in corrosive acid. The inhibition efficiencies were remarkable, with BZ4 and BZ3 achieving efficiencies of 96% and 92% respectively, at the maximum tested concentration. These studies provide crucial insights into the structure-activity relationship of these compounds and their potential industrial applications (Jamil et al., 2018).

Biological Applications

Antituberculosis Activity

A series of novel scaffold-based 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds were synthesized and evaluated for their in vitro activity against the H37Ra strain of Mycobacterium tuberculosis. The study discovered several analogs with potent anti-tuberculosis activity, indicating the potential of these compounds in developing new anti-tuberculosis agents (Panneerselvam et al., 2016).

Anticonvulsant Activity

N3 aryl/heteroaryl substituted 2-((benzyloxy and phenylthio) methyl) 6,7-dimethoxyquinazolin-4(3H)-ones were synthesized and evaluated for their anticonvulsant activity. The compounds were tested using various epilepsy models, and among them, compound 8f displayed a significant activity profile with minimum neurotoxicity, indicating its potential as a therapeutic agent for epilepsy (Das et al., 2014).

Cerebroprotective Activity

Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives were synthesized and evaluated for their cerebroprotective properties. The study aimed to investigate the potential of these derivatives in treating neurodegenerative conditions like Alzheimer's disease and cerebral ischemia. Among the derivatives, compounds 3i, 3j, and 3k showed the most pronounced cerebrotropic activity, positioning them as promising candidates for further research (Chiriapkin et al., 2022).

Eigenschaften

IUPAC Name |

3-amino-6,7-dimethoxy-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-6-13-8-5-10(17-3)9(16-2)4-7(8)11(15)14(6)12/h4-5H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWQQVCMYRGUPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)N1N)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2400483.png)

![1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B2400495.png)

![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2400497.png)

![N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2400500.png)

![3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B2400502.png)